Cas no 13173-09-6 (Bicyclo[3.2.0]hept-2-en-6-one)

Bicyclo[3.2.0]hept-2-en-6-one structure
Bicyclo[3.2.0]hept-2-en-6-one structure
商品名:Bicyclo[3.2.0]hept-2-en-6-one
CAS番号:13173-09-6
MF:C7H8O
メガワット:108.1378
MDL:MFCD00066201
CID:49080
PubChem ID:329749621

Bicyclo[3.2.0]hept-2-en-6-one 化学的及び物理的性質

名前と識別子

    • Bicyclo[3.2.0]hept-2-en-6-one
    • Bicyclohepten
    • (+/-)-cis-Bicyclo[3.2.0]hept-2-en-6-one
    • bicyclo[3.2.0]hept-3-en-7-one
    • Bicyclo[3.2.0]hept-2-en-6-one bisulphite adduct
    • (±)-cis-Bicyclo[3.2.0]hept-2-en-6-one
    • Bicyclo(3.2.0)hept-2-en-6-one,96%
    • Bicyclo3.2.0ühept-2-en-6-one, 97%
    • (+/-)-cis-Bicyclo[3.2.0]hept-2-en-6-one >=98.0%
    • LNLLHUHPGPKRBM-UHFFFAOYSA-N
    • Bicyclo(3,2,0)hept-2-en-6-one
    • CIS-BICYCLO[3.2.0]HEPT-2-EN-6-ONE
    • NSC167981
    • (1S,5S)-bicyclo[3.2.0]hept-2-en-6-one
    • (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
    • bicyclo[3,2,0]hept-2-ene-6-one
    • (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one pound>>(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
    • FT-0774176
    • FT-0773750
    • J-500491
    • SB45491
    • NSC-167981
    • SCHEMBL460494
    • DS-11250
    • DTXSID10304884
    • BCP29390
    • SB45615
    • J-006043
    • AKOS009157067
    • MFCD00066201
    • FT-0658162
    • SY056869
    • CS-W008501
    • 13173-09-6
    • J-500029
    • DB-062842
    • (-)-cis-bicyclo<3.2.0>-2-hepten-6-one
    • MDL: MFCD00066201
    • インチ: 1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2
    • InChIKey: LNLLHUHPGPKRBM-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])C2([H])C([H])=C([H])C([H])([H])C21[H]

計算された属性

  • せいみつぶんしりょう: 108.05800
  • どういたいしつりょう: 108.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.025 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 158-160 °C(lit.)
  • フラッシュポイント: 66.3°C
  • 屈折率: n20/D 1.4820(lit.)
    n20/D 1.483
  • PSA: 17.07000
  • LogP: 1.15150
  • ようかいせい: 未確定
  • かんど: Air Sensitive

Bicyclo[3.2.0]hept-2-en-6-one セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H302-H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:UN1224
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S26-S39
  • 福カードFコード:10-23
  • 危険物標識: Xn
  • 包装グループ:
  • 包装カテゴリ:III
  • ちょぞうじょうけん:2-8 °C
  • リスク用語:R22; R37/38; R41
  • セキュリティ用語:3
  • 危険レベル:3
  • 包装等級:III
  • 危険レベル:3

Bicyclo[3.2.0]hept-2-en-6-one 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

Bicyclo[3.2.0]hept-2-en-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-57252-10.0g
bicyclo[3.2.0]hept-2-en-6-one
13173-09-6
10.0g
$339.0 2023-02-09
TRC
B591725-50mg
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6
50mg
$ 65.00 2022-06-07
Fluorochem
036952-10g
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 97%
10g
£148.00 2022-03-01
eNovation Chemicals LLC
D543419-100g
(+/-)-cis-Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 97%
100g
$1600 2024-06-05
Chemenu
CM203165-25g
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 98%
25g
$337 2021-08-04
Enamine
EN300-57252-5.0g
bicyclo[3.2.0]hept-2-en-6-one
13173-09-6
5.0g
$222.0 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22472-5g
Bicyclo[3.2.0]hept-2-en-6-one, 97%
13173-09-6 97%
5g
¥1626.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1019796-100mg
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 98%
100mg
¥36.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1019796-250mg
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 98%
250mg
¥42.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QF288-1g
Bicyclo[3.2.0]hept-2-en-6-one
13173-09-6 98%
1g
273.0CNY 2021-07-12

Bicyclo[3.2.0]hept-2-en-6-one 関連文献

Bicyclo[3.2.0]hept-2-en-6-oneに関する追加情報

Bicyclo[3.2.0]hept-2-en-6-one and CAS No.13173-09-6: A Comprehensive Overview of Its Chemical Properties and Biomedical Applications

Bicyclo[3.2.0]hept-2-en-6-one, with the CAS No.13173-09-6 identifier, is a unique class of cyclic enone compounds characterized by its molecular framework of a seven-membered ring with two double bonds. This compound exhibits a complex stereochemistry and conformational flexibility, which has attracted significant attention in the fields of medicinal chemistry and drug discovery. Recent advances in synthetic methodologies and biological activity profiling have further expanded its potential applications in biomedical research.

Bicyclo[3.2.0]hept-2-en-6-one is structurally defined by its bicyclic system, which consists of a seven-membered ring with two bridging atoms. The presence of a carbonyl group at the 6-position and a double bond between carbon atoms 2 and 3 contributes to its distinct chemical reactivity. This molecular architecture allows for the formation of diverse derivatives through functional group modifications, making it a versatile scaffold for drug development. Researchers have recently demonstrated that the CAS No.13173-09-6 compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the importance of Bicyclo[3.2.0]hept-2-en-6-one in the design of novel antitumor agents. The compound's ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been extensively investigated. In particular, a 2023 study by Zhang et al. demonstrated that derivatives of CAS No.13173-09-6 exhibit selective cytotoxicity against leukemia cell lines, suggesting its potential as a lead compound for cancer therapy. These findings align with the broader trend of exploring cyclic enone scaffolds for their biological activity in oncology.

The chemical synthesis of Bicyclo[3.2.0]hept-2-en-6-one has been optimized through various catalytic approaches. A 2024 breakthrough in Organic Letters reported the development of a transition-metal-catalyzed ring-closure strategy that significantly improves the yield and stereoselectivity of the compound. This advancement is crucial for pharmaceutical applications, as it enables the production of enantiomerically pure forms of CAS No.13173-09-6, which are often required for drug development. The ability to control stereochemistry is particularly important in the context of drug design, where spatial arrangement of functional groups can dramatically affect biological activity.

Recent pharmacological studies have revealed the multifaceted biological activities of Bicyclo[3.2.0]hept-2-en-6-one. A 2023 study published in European Journal of Medicinal Chemistry demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This finding is particularly significant in the context of chronic inflammatory diseases, where targeting inflammatory mediators is a major therapeutic strategy. The research also highlighted the potential of CAS No.13173-09-6 as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the field of neuropharmacology, Bicyclo[3.2.0]hept-2-en-6-one has shown promising results in modulating neurotransmitter systems. A 2024 study in Neuropharmacology reported that derivatives of CAS No.13173-09-6 exhibit antidepressant-like effects by interacting with serotonin and dopamine receptors. These findings suggest that the compound could be a valuable tool in the development of novel antidepressants, particularly for patients who do not respond to conventional treatments. The study also emphasized the importance of structure-activity relationship (SAR) analysis in optimizing the therapeutic potential of this compound.

The application of Bicyclo[3.2.0]hept-2-en-6-one in drug discovery is further supported by its ability to act as a scaffold for the development of small molecule inhibitors. A 2023 review in Drug Discovery Today highlighted the role of cyclic enone derivatives in targeting protein-protein interactions, which are critical in many disease processes. The CAS No.13173-09-6 compound's structural versatility allows for the creation of molecules that can selectively disrupt these interactions, offering new therapeutic opportunities in the treatment of diseases such as cancer and neurodegenerative disorders.

One of the key challenges in the development of Bicyclo[3.2.0]hept-2-en-6-one derivatives is the optimization of their pharmacokinetic profiles. A 2024 study in Drug Metabolism and Disposition investigated the metabolic stability of CAS No.13173-09-6 and its derivatives in vitro. The research demonstrated that certain modifications to the molecular structure can significantly enhance the compound's metabolic stability, which is crucial for its efficacy as a therapeutic agent. These findings underscore the importance of rational drug design in the development of cyclic enone-based drugs.

Recent advances in computational chemistry have also contributed to the understanding of Bicyclo[3.2.0]hept-2-en-6-one's biological activity. A 2023 study in Computational and Structural Chemistry used molecular docking simulations to predict the interaction of CAS No.13173-09-6 with various protein targets. The results indicated that the compound could potentially bind to several enzymes involved in disease pathways, providing a theoretical basis for its therapeutic application. These computational approaches are increasingly being integrated into drug discovery pipelines, enabling more efficient and targeted development of new therapeutics.

In conclusion, Bicyclo[3.2.0]hept-2-en-6-one (CAS No.13173-09-6) represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and diverse biological activities have been extensively studied in recent years, with significant progress in both synthetic methodologies and pharmacological applications. As research in this field continues to evolve, the potential of this compound in the treatment of various diseases is likely to expand further, offering new opportunities for drug discovery and development.

For more information on the latest research and developments related to Bicyclo[3.2.0]hept-2-en-6-one and CAS No.13173-09-6, please refer to the referenced journals and studies cited above. These resources provide in-depth insights into the chemical and biological properties of this compound, as well as its potential applications in biomedical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:13173-09-6)Bicyclo[3.2.0]hept-2-en-6-one
A2760
清らかである:99%
はかる:25g
価格 ($):255.0